2-(2-chlorothiophen-3-yl)ethan-1-ol
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Overview
Description
2-(2-chlorothiophen-3-yl)ethan-1-ol is an organic compound with the molecular formula C6H7ClOS It features a thiophene ring substituted with a chlorine atom at the 2-position and an ethan-1-ol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorothiophen-3-yl)ethan-1-ol typically involves the following steps:
Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride to produce 2-chlorothiophene.
Grignard Reaction: 2-chlorothiophene undergoes a Grignard reaction with ethylene oxide in the presence of a catalyst like magnesium to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(2-chlorothiophen-3-yl)ethan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding thiophene-ethanol derivative using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-(2-chlorothiophen-3-yl)ethanal or 2-(2-chlorothiophen-3-yl)ethanoic acid.
Reduction: 2-(2-thiophen-3-yl)ethan-1-ol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorothiophen-3-yl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its biological activity.
Material Science: It is used in the development of novel materials with specific electronic properties due to the presence of the thiophene ring.
Agriculture: Potential use as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorothiophen-3-yl)ethan-1-ol depends on its application:
Biological Activity: When used in pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins.
Chemical Reactions: In organic synthesis, the compound’s reactivity is influenced by the electron-donating and withdrawing effects of the substituents on the thiophene ring.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromothiophen-3-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
2-(2-methylthiophen-3-yl)ethan-1-ol: Contains a methyl group instead of chlorine.
2-(2-thiophen-3-yl)ethan-1-ol: Lacks the halogen substituent.
Uniqueness
2-(2-chlorothiophen-3-yl)ethan-1-ol is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions in both chemical and biological contexts. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1500009-05-1 |
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Molecular Formula |
C6H7ClOS |
Molecular Weight |
162.64 g/mol |
IUPAC Name |
2-(2-chlorothiophen-3-yl)ethanol |
InChI |
InChI=1S/C6H7ClOS/c7-6-5(1-3-8)2-4-9-6/h2,4,8H,1,3H2 |
InChI Key |
CKHVYZQTDLYVET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CCO)Cl |
Purity |
95 |
Origin of Product |
United States |
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